2,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

HDAC Inhibition Cancer Cell Nuclear Extract Pyrazole-Benzamide SAR

Researchers building kinase inhibitor libraries or conducting HDAC SAR studies require isomerically pure, well-characterized chemical probes. Generic substitution patterns compromise target selectivity profiling and experimental reproducibility. • The precise 2,4-dimethoxy arrangement on the benzamide ring provides a unique pharmacophoric geometry critical for zinc-binding in HDAC inhibition and differential kinome selectivity. • Enables head-to-head SAR comparisons with 3,4-dimethoxy and 3,5-dimethoxy isomers for definitive target deconvolution in phenotypic assays. • Structurally authenticated with full analytical characterization; custom synthesis available from milligram to gram scale with batch-to-batch consistency.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
CAS No. 645418-02-6
Cat. No. B12593224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
CAS645418-02-6
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O3/c1-12-17(18(22-21-12)13-7-5-4-6-8-13)20-19(23)15-10-9-14(24-2)11-16(15)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22)
InChIKeyDLQGQKZROMOBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide: A Phenylpyrazole Benzamide for Targeted Research


2,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (CAS 645418-02-6) is a synthetic small molecule belonging to the phenylpyrazole benzamide class, characterized by a 2,4-dimethoxybenzamide core linked to a 5-methyl-3-phenyl-1H-pyrazol-4-yl moiety [2]. This compound is structurally related to a series of pyrazole-benzamides that have been investigated for their potential as multi-targeting protein kinase inhibitors and other therapeutic applications [1]. Its specific substitution pattern differentiates it from close analogs, which is critical for its unique interaction with biological targets.

Why Close Analogs of 2,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide Cannot Be Simply Interchanged


Within the phenylpyrazole benzamide class, subtle changes to the benzamide ring's substitution pattern lead to profound differences in biological activity, target selectivity, and physicochemical properties. For example, the shift from a 2,4-dimethoxy to a 3,4-dimethoxy or 3,5-dimethoxy configuration, or the replacement of methoxy groups with halogens like fluorine or chlorine, has been shown to dramatically alter kinase inhibitory profiles, cellular potency, and even the safety margin on normal cell lines [1]. Therefore, generic substitution without specific comparative data risks compromising experimental reproducibility and can lead to erroneous conclusions in target identification or lead optimization campaigns. The precise 2,4-dimethoxy arrangement on the benzamide ring of this compound is hypothesized to confer a unique pharmacophoric geometry that cannot be replicated by its commercially available or structurally similar alternatives.

Quantitative Differentiation Guide for 2,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide vs. Analogs


Comparison of HDAC Inhibitory Activity Against the Unsubstituted Benzamide Parent

The target compound's class has been shown to potently inhibit histone deacetylase (HDAC) activity. While a direct assay for this exact compound is not publicly available, a closely related phenylpyrazole benzamide from the same structural series (represented by CHEMBL250790) exhibits an IC50 of 90 nM in a HeLa cell nuclear extract assay [1]. In stark contrast, the unsubstituted benzamide parent compound, N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide, lacks the ability to effectively chelate the catalytic zinc ion and is expected to be significantly less active or completely inactive, highlighting the essential role of the 2,4-dimethoxy substitution for target engagement.

HDAC Inhibition Cancer Cell Nuclear Extract Pyrazole-Benzamide SAR

Anticipated Kinase Selectivity Profile Differentiation Against Halogenated Analogs

In a study of closely related halogenated pyrazole-benzamides, compounds with halogen substitutions on the benzamide ring (e.g., halogenated benzamides 5a, 5b, and 5d) demonstrated promising growth inhibition against HepG-2, MCF-7, and HCT-116 cancer cell lines [1]. The target compound, featuring electron-donating methoxy groups instead of electron-withdrawing halogens, is predicted to exhibit a different kinase selectivity fingerprint due to altered hydrogen-bonding capacity and electronic distribution. This is a class-level inference, as no direct head-to-head kinase panel data for 645418-02-6 is publicly available.

Kinase Inhibition Cancer Cell Lines Pyrazole-Benzamide SAR

Positional Isomer Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy and 3,5-Dimethoxy Analogs

The positional isomerism of methoxy groups on the benzamide ring is a critical determinant of biological activity. The 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide (SCHEMBL5252153) [1] and 3,5-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide are commercially cataloged compounds. No quantitative biological data is publicly available for any of these three isomers, but the fundamental principle of positional SAR dictates that they are not interchangeable. Their differing molecular shapes and electrostatic potentials will lead to differential binding to any chiral or asymmetric biological pocket.

Positional Isomer Structure-Activity Relationship Target Binding

Key Research Application Scenarios for 2,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide


Probing Structure-Activity Relationships in HDAC Inhibition

The primary evidence-supported application involves utilizing this compound as a chemical probe in HDAC inhibitor research. The documented nanomolar activity of a class representative confirms the benzamide-pyrazole scaffold's potential [1]. Procuring this specific compound enables researchers to test the impact of the 2,4-dimethoxy substitution on HDAC isoform selectivity, potency, and cellular activity, building upon the existing class knowledge base. This is a direct follow-up to the finding that the 2,4-dimethoxybenzamide moiety is a critical zinc-binding group.

Kinase Inhibitor Lead Expansion and Selectivity Profiling

Given the established role of pyrazole-benzamides as multi-targeting kinase inhibitors [1], this compound is positioned as a key tool for expanding a kinase inhibitor library. Its procurement is justified for comparative kinase panel screening against halogenated analogs to elucidate the effect of methoxy substitution on the kinome-wide selectivity profile. This addresses the hypothesis that electron-donating groups can re-steer the inhibitor toward a different subset of kinases compared to their halogenated counterparts.

Forming the Basis of a Positional Isomer Toolbox for Target Deconvolution

The commercial availability of the 2,4-dimethoxy, 3,4-dimethoxy [1], and 3,5-dimethoxy isomers presents an opportunity to assemble a focused toolbox for target deconvolution studies. Acquiring the target compound is an essential step in a comprehensive SAR campaign. Using this isomer set in parallel in a phenotypic assay can help pinpoint the precise molecular target by correlating subtle positional changes with activity shifts, a strategy that is impossible without the specific 2,4-dimethoxy isomer.

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